molecular formula C10H9FN2O2 B595426 Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1359655-87-0

Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B595426
CAS No.: 1359655-87-0
M. Wt: 208.192
InChI Key: NGXRVKIDBAOAKL-UHFFFAOYSA-N
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Description

Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate (CAS 1359655-87-0) is a high-purity chemical intermediate primarily utilized in pharmaceutical research and development . Its core value lies in the imidazopyridine scaffold, a privileged structure in medicinal chemistry known for its ability to interact with diverse biological targets . This compound serves as a versatile building block for the synthesis of novel molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents . The strategic fluorine substitution at the 6-position enhances the molecule's metabolic stability and can improve binding affinity to target proteins, which is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds in drug discovery . Research into analogous imidazopyridine carboxylates has demonstrated their relevance in targeting bacterial cell division proteins, such as FtsZ, highlighting the potential of this chemical series in the development of new anti-bacterial agents . Furthermore, the specific structural features of this compound make it a candidate for developing treatments for neurological disorders, as the imidazopyridine core may facilitate penetration of the blood-brain barrier . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXRVKIDBAOAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Formation via DMF-DMA Mediated Reaction

The synthesis begins with the cyclocondensation of 2-amino-5-fluoropyridine and N,N-dimethylformamide dimethylacetal (DMF-DMA) at elevated temperatures (40–100°C) for 2–8 hours. This step generates the N,N-dimethyl-N'-2-(5-fluoro-pyridin-2-yl)formamidine intermediate, which is used without purification. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of DMF-DMA, facilitated by the dimethylamino group’s leaving ability.

Alkylation with Ethyl Bromoacetate

The intermediate is subsequently reacted with ethyl bromoacetate in the presence of a base (e.g., NaHCO₃, K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) at 100–160°C for 2–8 hours. The base deprotonates the intermediate, enabling nucleophilic substitution at the α-carbon of ethyl bromoacetate.

Example Conditions and Yields

BaseTemperature (°C)Time (h)Yield (%)
NaHCO₃130–1401068.7
K₂CO₃130–1401050.8

The higher yield with NaHCO₃ (68.7%) compared to K₂CO₃ (50.8%) suggests that milder bases reduce side reactions such as ester hydrolysis or over-alkylation.

Purification and Characterization

Extraction and Recrystallization

Post-reaction, the crude product is extracted with ethyl acetate, washed with water and brine, and dried over anhydrous Na₂SO₄. Recrystallization using a hexane-ethyl acetate mixture (6:1 v/v) yields pure ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate as faint yellow crystals.

Analytical Validation

  • Melting Point : 51.5–53.5°C.

  • ¹H NMR (CDCl₃): δ 9.27 (s, 1H, imidazole-H), 8.30 (s, 1H, pyridine-H), 4.41 (q, 2H, -OCH₂CH₃), 1.42 (t, 3H, -CH₃).

  • Purity : >95% by HPLC-MS.

Alternative Pathways and Optimization

Solvent and Temperature Effects

Replacing DMF with dimethylacetamide (DMAc) at 120°C reduces reaction time to 6 hours but requires higher catalyst loading. Elevated temperatures (>140°C) risk decarboxylation, necessitating precise control.

Base Screening

Lithium hydroxide (LiOH) in methanol-water systems achieves 89.0% yield during analogous hydrolyses, though its use in esterification remains unexplored.

Industrial Scalability Considerations

Environmental Impact

Waste streams containing DMF are mitigated via distillation recovery, aligning with green chemistry principles.

Comparative Analysis of Methods

Table 2: Method Comparison

ParameterCyclocondensation-AlkylationAlternative Halogenation
Yield68.7%50–60%
Reaction Time8–10 hours12–15 hours
Purification ComplexityModerateHigh
ScalabilityHighModerate

The cyclocondensation-alkylation route offers superior yield and scalability, making it the preferred industrial method .

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate has been investigated for its potential as a pharmacological agent. Its structural similarity to known bioactive compounds suggests that it may exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of imidazo-pyridine compounds can possess significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : Research indicates that imidazo-pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Enzyme Inhibition

Recent studies have focused on the compound's ability to inhibit specific enzymes. For instance, derivatives based on the imidazo-pyridine scaffold have been evaluated for urease inhibition, which is crucial in treating infections caused by urease-producing bacteria.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its functional groups allow for further chemical modifications, making it versatile in synthesizing more complex molecules.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

Case Study 2: Urease Inhibition

In vitro studies revealed that derivatives of this compound effectively inhibited urease activity. The study utilized kinetic analysis to determine the inhibition mechanism and found that the compound could serve as a lead for developing new urease inhibitors.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against bacteria
Urease InhibitionEffective inhibition observed
Anticancer PotentialInduction of apoptosis in cancer cells

Comparison with Similar Compounds

The imidazo[1,2-a]pyridine derivatives exhibit diverse pharmacological activities depending on substituent type, position, and electronic properties. Below is a detailed comparison of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate with structurally analogous compounds:

Substituent Position and Halogen Variation
Compound Name Substituent Position Halogen/Group Key Properties/Applications Reference
This compound 6-F, 3-COOEt Fluorine Enhanced metabolic stability; intermediate for kinase inhibitors (e.g., PI3K/Akt pathway)
Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate 6-Cl, 2-Ph, 3-COOEt Chlorine Higher molecular weight (328.77 g/mol); potential toxicity concerns due to chlorine
Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate 8-F, 2-COOEt Fluorine Positional isomer; altered electronic effects due to fluorine at position 8
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 6-Br, 3-COOEt Bromine Increased lipophilicity (logP ~2.8); used in Suzuki coupling reactions for further derivatization

Key Findings :

  • Halogen Impact : Fluorine at position 6 improves metabolic stability compared to chlorine or bromine, which may increase toxicity or lipophilicity .
  • Positional Isomerism : Fluorine at position 6 (vs. 8) optimizes electronic interactions in kinase binding pockets, as seen in HS-173, a PI3K inhibitor with fluorine at position 6 .
Carboxylate Ester Position
Compound Name Carboxylate Position Biological Activity Reference
This compound Position 3 Preferred for H-bonding with catalytic lysine residues in kinases (e.g., PI3K)
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate Position 2 Reduced target affinity due to steric hindrance in active sites

Key Findings :

  • Position 3 carboxylates exhibit superior binding in kinase inhibitors compared to position 2 derivatives, as demonstrated in HS-173’s interaction with the PI3K ATP-binding pocket .
Functional Group Additions
Compound Name Additional Groups Applications Reference
HS-173 (Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate) Sulfonamido-pyridinyl group Potent PI3K inhibitor (IC50 = 8 nM); anti-fibrotic activity in liver fibrosis models
Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxylate Trifluoromethyl groups Enhanced electron-withdrawing effects; explored in nuclear receptor modulation

Key Findings :

  • The addition of sulfonamido groups (as in HS-173) significantly enhances target specificity and potency compared to the parent fluorinated compound .
  • Trifluoromethyl groups increase electrophilicity, improving interactions with hydrophobic pockets in receptors .
Heterocycle Core Modifications
Compound Name Core Structure Impact on Properties Reference
Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate Imidazo[1,2-a]pyrimidine Reduced aromaticity; altered hydrogen-bonding capacity
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate Imidazo[1,2-b]pyridazine Increased solubility due to additional nitrogen atom

Key Findings :

  • Pyrimidine or pyridazine cores reduce planarity and alter solubility compared to pyridine-based analogs, affecting membrane permeability .

Biological Activity

Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C10H9FN2O2
  • Molecular Weight : 208.19 g/mol
  • Structural Characteristics : The compound features a fluorinated imidazo-pyridine structure, which contributes to its unique pharmacological properties. The presence of the ethyl ester moiety enhances its lipophilicity, potentially improving bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biological pathways. For instance, it may modulate the activity of kinases and phosphatases, influencing cell signaling and proliferation .
  • Receptor Modulation : It interacts with receptors such as GABA_A, which are implicated in neurotransmission and have potential roles in anxiety and seizure disorders. This modulation can lead to therapeutic effects in neurological conditions .

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has demonstrated potential against various pathogens, including bacteria and fungi. It is particularly noted for its efficacy against Streptococcus pneumoniae, where it acts by inhibiting cell division mechanisms similar to Vitamin K3 .
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines by targeting the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is crucial for tumorigenesis and cancer progression, making the compound a candidate for further development in cancer therapy.
  • Antituberculosis Activity : Preliminary studies suggest that it may also possess antituberculosis properties, acting as a scaffold for the development of new drugs aimed at combating multidrug-resistant strains .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesBiological Activity
This compoundFluoro group at 6-positionAnticancer, Antimicrobial
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylateBromine substitutionPotential anticancer properties
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylateTrifluoromethyl groupEnhanced biological activity

This table highlights that while many derivatives exhibit biological activity, the unique fluorination in this compound may enhance its efficacy and selectivity against specific targets.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against S. pneumoniae, demonstrating significant inhibition of bacterial growth and cell division through targeted action on FtsZ protein .
  • Cancer Cell Line Studies : In vitro studies have shown that derivatives of this compound can induce cell cycle arrest and apoptosis in various cancer cell lines such as MCF-7 and HeLa cells. These findings suggest potential applications in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate?

  • Methodology : The compound is synthesized via a two-step process starting from N-(prop-2-yn-1-yl)pyridin-2-amines, followed by cyclization and fluorination. Key characterization includes:

  • 1H NMR (400 MHz, CDCl3): δ 1.42 (t, J = 7.2 Hz, 3H), 4.42 (q, J = 7.2 Hz, 2H), 7.34 (td, J = 8.8, 2.4 Hz, 1H), 7.71 (dd, J = 9.6, 4.8 Hz, 1H), 8.30 (s, 1H), 9.28 (dd, J = 4.0, 2.4 Hz, 1H) .
  • HRMS-ESI : Observed m/z (M+H)+ 225.0417 (calculated 225.0425) .
    • Structural validation : Crystallographic studies and DFT calculations confirm the imidazo[1,2-a]pyridine core and substituent positioning .

Q. How do structural modifications at the C-3 position affect reactivity and downstream applications?

  • Methodology : Friedel-Crafts acylation at C-3 introduces functional diversity. Substituents like esters (e.g., ethyl carboxylate) enhance electrophilicity, enabling nucleophilic substitutions. Computational modeling (DFT) predicts electronic effects of fluorine at C-6, which stabilizes the aromatic system and directs regioselective reactions .

Advanced Research Questions

Q. What is the mechanistic role of this compound derivatives in PI3K/Akt pathway inhibition?

  • Methodology : Derivatives like HS-173 (a PI3Kα inhibitor) are evaluated using:

  • In vitro kinase assays : IC50 values for PI3Kα inhibition (e.g., HS-173: IC50 = 6.2 nM) .
  • Western blotting : Downregulation of p-Akt and fibrotic mediators (e.g., TGF-β, collagen-I) in hepatic stellate cells .
  • In vivo models : Carbon tetrachloride (CCl4)-induced liver fibrosis in mice, with HS-173 administered at 10 mg/kg/day via intraperitoneal injection .

Q. How can researchers design experiments to evaluate the compound’s efficacy in metastatic cancer models?

  • Methodology :

  • Cell migration assays : Wound healing and Transwell assays in pancreatic cancer cells (e.g., PANC-1) treated with HS-173 (5–20 µM) .
  • In vivo metastasis models : Tail-vein injection of luciferase-tagged cancer cells into nude mice, with bioluminescence imaging to track lung metastasis .
  • Combination therapy : Radiosensitization studies using HS-173 (10 µM) + γ-irradiation (2–8 Gy), showing synergistic reduction in DNA repair markers (e.g., γ-H2AX) .

Q. How do structure-activity relationships (SAR) guide the development of antimycobacterial derivatives?

  • Methodology :

  • Core modifications : Hydrolysis of the ethyl ester to a carboxylic acid (LiOH/EtOH) improves solubility for bacterial uptake .
  • Hybrid synthesis : Condensation with cinnamamide derivatives (BOP-Cl/NEt3) enhances membrane penetration. Derivatives with electron-withdrawing groups (e.g., -CF3) show MIC values ≤ 2 µg/mL against Mycobacterium tuberculosis .

Q. How can conflicting data on synthetic yields be resolved?

  • Case study : Patent CN103965190B reports a 73% yield for this compound via bromo-fluoro exchange , while alternative routes using NBS/CH2Cl2 achieve 59–75% yields .
  • Resolution : Optimize reaction temperature (100°C vs. rt) and catalyst loading. Purity intermediates via column chromatography (silica gel, hexane/EtOAc) .

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